molecular formula C13H7F7N2O2S B1447987 Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 1823188-05-1

Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B1447987
CAS No.: 1823188-05-1
M. Wt: 388.26 g/mol
InChI Key: OGQYOWKJJMDAQW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H7F7N2O2S and its molecular weight is 388.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Diverse Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is recognized as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. Using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have been able to produce trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, demonstrating the compound's utility in expanding the chemical library of trifluoromethylated compounds (Honey et al., 2012).

Antimicrobial Activities

The compound's derivatives have shown promising results in antimicrobial studies. For instance, thiazole-aminopiperidine hybrid analogues, which are designed from related structures, have demonstrated significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

Potential Anticancer Agents

Novel pyridine-thiazole hybrid molecules derived from similar chemical scaffolds have been synthesized and shown to possess high antiproliferative activity against various cancer cell lines, including carcinomas of the colon, breast, lung, glioblastoma, and leukemia. These findings suggest that derivatives of Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate could serve as potent anticancer agents with selective toxicity towards cancer cells over normal cells (Ivasechko et al., 2022).

Properties

IUPAC Name

ethyl 2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F7N2O2S/c1-2-24-11(23)8-9(13(18,19)20)22-10(25-8)7-6(14)3-5(4-21-7)12(15,16)17/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQYOWKJJMDAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=N2)C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F7N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate
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Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate
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Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate
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Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate
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Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate
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Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate

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